molecular formula C16H14ClN3O3S B11047196 1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester

1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester

Cat. No.: B11047196
M. Wt: 363.8 g/mol
InChI Key: NXBOBXAFPLYBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiophene moiety, which is known for its significant biological activities and applications in medicinal chemistry . The compound’s structure includes a pyrazole ring, which is another important pharmacophore in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps :

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction of a suitable precursor, such as 2-chlorobenzaldehyde, with sulfur and a base.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves coupling the benzothiophene and pyrazole moieties using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the best reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

ETHYL 2-(3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE has a wide range of applications in scientific research :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1H-PYRAZOL-1-YL)ACETATE is unique due to its combination of a benzothiophene and pyrazole moiety, which imparts distinct biological activities and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C16H14ClN3O3S

Molecular Weight

363.8 g/mol

IUPAC Name

ethyl 2-[3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate

InChI

InChI=1S/C16H14ClN3O3S/c1-2-23-13(21)9-20-8-7-12(19-20)18-16(22)15-14(17)10-5-3-4-6-11(10)24-15/h3-8H,2,9H2,1H3,(H,18,19,22)

InChI Key

NXBOBXAFPLYBAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.